5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile
Description
5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Properties
IUPAC Name |
5-amino-3-[(Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN6O2/c20-17-7-6-15(26(27)28)9-12(17)8-13(10-21)18-16(11-22)19(23)25(24-18)14-4-2-1-3-5-14/h1-9H,23H2/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQXUQORWQBHNQ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C#N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C#N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, three-component reaction. This method involves the condensation of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . The reaction proceeds via a tandem Knoevenagel-cyclocondensation mechanism, which is efficient and environmentally friendly.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of amino and cyano groups allows for oxidation reactions, which can be catalyzed by various oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.
Agrochemicals: The compound can be used in the development of herbicides and insecticides due to its activity against various pests.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile include other pyrazole derivatives such as:
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Known for its anti-inflammatory and analgesic properties.
1-Aryl-5-aminopyrazole: Acts as an antagonist for neuropeptide Y5 (NPY5) receptors.
3,3-Bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyano and nitro groups, which confer distinct chemical and biological properties.
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